3,6-Diiodo-9H-carbazole
Overview
Description
3,6-Diiodo-9H-carbazole is an organic compound characterized by the presence of two iodine atoms at the 3 and 6 positions on the carbazole ring. Carbazole derivatives, including this compound, are known for their unique photoconductive and optical properties, making them valuable in various industrial applications, particularly in electronics and photonics .
Mechanism of Action
Target of Action
3,6-Diiodo-9H-carbazole is primarily used in the field of electronics and photonics . It serves as an intermediate in the production of organic light-emitting diode (OLED) materials. The compound’s primary targets are the electron transport layers in these devices.
Mode of Action
The compound acts as a source of electrons to create exciplexes. Exciplexes are formed when an electron from the this compound molecule is excited to a higher energy level and forms a bond with a molecule in the ground state. This interaction results in the creation of an emitting layer or a host material in fluorescent and phosphorescent OLED devices.
Result of Action
The result of the action of this compound is the creation of exciplexes, which can function as either an emitting layer or a host material in OLED devices. This leads to the production of light in these devices, contributing to their photoconductive and optical properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability of the compound and ensure its efficacy in the creation of OLED devices .
Biochemical Analysis
Biochemical Properties
It is known that carbazole derivatives, including 3,6-Diiodo-9H-carbazole, are used to design and synthesize other carbazole derivatives . The presence of iodine atoms in the this compound molecule could potentially influence its interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Carbazole derivatives are known for their unique optical and electronic properties, high electron-donating ability, and photoconductivity . These properties could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the presence of heavy atoms (Cl and Br) in carbazole derivatives decreases the relative quantum yield of fluorescence and increases phosphorescence . This suggests that this compound could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that carbazole derivatives have been used in electrophotographic materials , suggesting that this compound could potentially have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Carbazole derivatives are known to be precursors of materials used in electronics and photonics , suggesting that this compound could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that carbazole derivatives are used in the production of light-emitting diodes (OLEDs) and sensors , suggesting that this compound could potentially interact with transporters or binding proteins and affect its localization or accumulation.
Subcellular Localization
It is known that carbazole derivatives are used in the production of light-emitting diodes (OLEDs) and sensors , suggesting that this compound could potentially be directed to specific compartments or organelles due to targeting signals or post-translational modifications.
Preparation Methods
The synthesis of 3,6-Diiodo-9H-carbazole typically involves the iodination of carbazole. One common method includes the reaction of carbazole with iodine in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at an appropriate temperature, followed by purification and crystallization to obtain the final product . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .
Chemical Reactions Analysis
3,6-Diiodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through reactions such as the Ullmann or Buchwald–Hartwig reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
3,6-Diiodo-9H-carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent charge carrier injection and transfer characteristics.
Photoconductive Materials: The compound’s photoconductive properties make it suitable for use in photoconductive materials and sensors.
Optoelectronic Devices: It is employed in the fabrication of optoelectronic devices, including organic photovoltaics and organic thin-film transistors.
Comparison with Similar Compounds
3,6-Diiodo-9H-carbazole can be compared with other carbazole derivatives, such as:
3,6-Dibromo-9H-carbazole: Similar in structure but with bromine atoms instead of iodine, it exhibits different electronic properties and reactivity.
2,7-Diiodo-9H-carbazole: Another isomer with iodine atoms at the 2 and 7 positions, which may have different photophysical properties.
9-Benzyl-3,6-diiodo-9H-carbazole: A derivative with a benzyl group at the nitrogen atom, used in specific applications requiring modified electronic properties.
These comparisons highlight the unique properties of this compound, particularly its suitability for optoelectronic applications due to its enhanced charge transfer capabilities and stability.
Properties
IUPAC Name |
3,6-diiodo-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7I2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECAOKZHORDWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C3=C(N2)C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389437 | |
Record name | 3,6-Diiodo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57103-02-3 | |
Record name | 3,6-Diiodo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Diiodo-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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